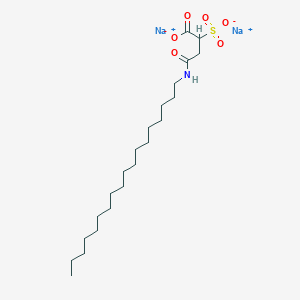
8-Iodo-1-naphthoic acid
Descripción general
Descripción
8-Iodo-1-naphthoic acid is a chemical compound with the CAS Number: 13577-19-0 . It has a molecular weight of 298.08 and its linear formula is C11H7IO2 . The compound is typically stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of 8-Iodo-1-naphthoic acid involves multiple steps . One method involves the use of sodium hydroxide and water under reflux conditions for 1 hour, followed by a 48.5-hour reflux . This is then followed by the addition of iodine and potassium iodide in water, and the reaction is continued under reflux conditions for 15 hours .
Molecular Structure Analysis
The InChI code for 8-Iodo-1-naphthoic acid is 1S/C11H7IO2/c12-9-6-2-4-7-3-1-5-8 (10 (7)9)11 (13)14/h1-6H, (H,13,14) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
8-Iodo-1-naphthoic acid has a melting point of 164.5°C . Its predicted boiling point is 442.3±18.0 °C and its predicted density is 1.884±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Synthesis and Modification of Naphthoic Acids : Research on the synthesis of various naphthoic acids, including chloro and bromo derivatives, provides insights into the methodologies that could potentially be applied to 8-Iodo-1-naphthoic acid. These synthesis techniques are crucial for producing naphthoic acids in quantities sufficient for further research and application (Chen, Smith, & Huffman, 2010).
Analytical Applications : A study on 2-Hydroxy-3-naphthoic acid and its derivatives, including the iodo variant, demonstrated their use in the gravimetric determination of elements like thorium and zirconium. This suggests potential analytical applications for 8-Iodo-1-naphthoic acid in similar contexts (Datta, 1957).
Chemical Properties and Interactions : Studies on the properties and reactions of various naphthoic acid derivatives can offer insights into the behavior and potential applications of 8-Iodo-1-naphthoic acid. For example, research on the lactone of 8-hydroxy-1-naphthoic acid and its reactions with nucleophilic reagents indicates how similar compounds might behave in chemical processes (Packer & Smith, 1967).
Pharmaceutical Research : While direct references to 8-Iodo-1-naphthoic acid in pharmaceutical contexts were not found, studies on similar naphthoic acids in drug development and biological applications hint at potential areas of exploration. For instance, substituted naphthoic acids have been used in constructing sterically constrained protein models (Ernest et al., 1990).
Material Science and Electronics : The use of naphthoic acid derivatives in materials science, such as in organic photovoltaics, suggests possible applications for 8-Iodo-1-naphthoic acid in similar fields. Research on naphthoic acid-based materials can provide insights into electronic properties and potential uses in electronic devices (Zhu et al., 2018).
Safety And Hazards
8-Iodo-1-naphthoic acid is considered hazardous . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
8-iodonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDVMWGDQHAVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381615 | |
| Record name | 8-Iodo-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodo-1-naphthoic acid | |
CAS RN |
13577-19-0 | |
| Record name | 8-Iodo-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)



